molecular formula C5H11ClN2O2 B2559715 (1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride CAS No. 2343963-90-4

(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride

Cat. No. B2559715
CAS RN: 2343963-90-4
M. Wt: 166.61
InChI Key: ARGFTARHSCPQFR-YNURBZMNSA-N
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Description

“(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride” is a compound with the IUPAC name (1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride . It has a molecular weight of 167.59 .


Molecular Structure Analysis

The molecule contains a total of 18 bonds, including 10 non-H bonds, 2 five-membered rings, 1 six-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

The compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Enantiopure Analogues

(1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride: plays a crucial role in the synthesis of enantiopure analogues. Specifically, it serves as a starting material or intermediate for creating compounds with similar structures but different stereochemistry. Researchers often utilize these analogues in drug development, as chirality significantly impacts biological activity and pharmacokinetics .

Bridged Lactam Formation

The compound participates in an intriguing epimerization–lactamization cascade reaction. Under basic conditions, functionalized (2S,4R)-4-aminoproline methyl esters undergo 2-epimerization, followed by intramolecular aminolysis of the (2R)-epimer. This process leads to the formation of bridged lactam intermediates, which can subsequently be transformed into various derivatives of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) .

Biological Activity Exploration

Researchers investigate the biological activity of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride and its derivatives. By modifying the compound’s structure, they aim to discover potential therapeutic applications. While specific studies are ongoing, the compound’s unique bicyclic framework makes it an intriguing target for drug discovery .

Medicinal Chemistry

In medicinal chemistry, scientists explore the potential of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride as a scaffold for designing novel drugs. Its rigid and chiral structure offers opportunities for developing compounds with improved selectivity and efficacy. Researchers may focus on creating analogues with enhanced binding affinity to specific biological targets .

Catalysis and Asymmetric Synthesis

The compound’s unique bicyclic system can serve as a ligand in asymmetric catalysis. Researchers investigate its ability to promote stereoselective reactions, such as asymmetric hydrogenation or asymmetric allylation. By fine-tuning the ligand structure, they aim to achieve high enantioselectivity in various synthetic transformations .

Materials Science

Materials scientists explore the use of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride in designing functional materials. Its chiral and bridged structure may influence properties like solubility, crystallinity, and reactivity. Potential applications include chiral sensors, molecular recognition, and supramolecular assemblies .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively.

properties

IUPAC Name

(1S,4R,5S,6R)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c8-4-2-1-3(5(4)9)7-6-2;/h2-9H,1H2;1H/t2-,3+,4+,5-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGFTARHSCPQFR-YNURBZMNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1NN2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]1NN2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride

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